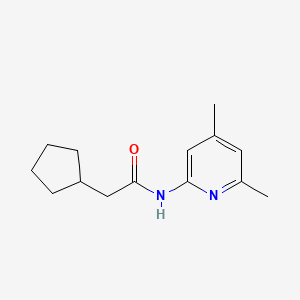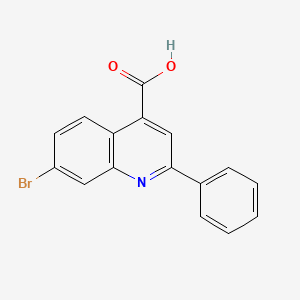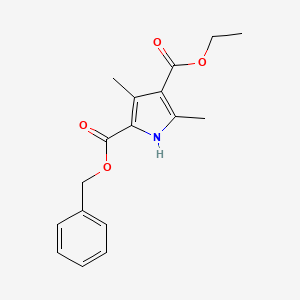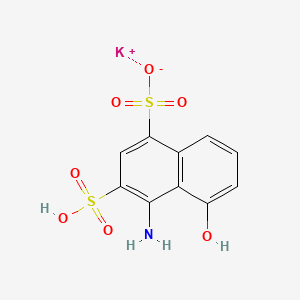
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt is a chemical compound with the molecular formula C10H8NO7S2.K. It is a derivative of naphthalene, featuring both amino and hydroxy functional groups, as well as sulfonic acid groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt typically involves the sulfonation of naphthalene followed by the introduction of amino and hydroxy groups. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.
Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 4 position.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group at the 5 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted naphthalene derivatives.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is used in labeling carbohydrates and proteins due to its fluorescent properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds and participate in various chemical interactions, while the sulfonic acid groups enhance its solubility and reactivity. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a labeling agent in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound has similar functional groups but differs in the position of the sulfonic acid groups.
1-Amino-8-naphthol-2,4-disulfonic acid monosodium salt: Another similar compound with different positions of the amino and hydroxy groups.
Uniqueness
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and solubility characteristics.
Properties
CAS No. |
57248-90-5 |
|---|---|
Molecular Formula |
C10H8KNO7S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
potassium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.K/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
LVXBUYIUMTZNLP-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[K+] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.[K+] |
| 57248-90-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


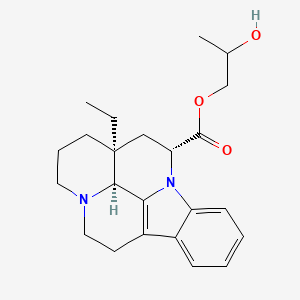
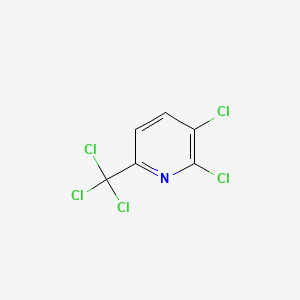
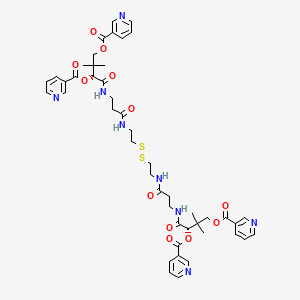
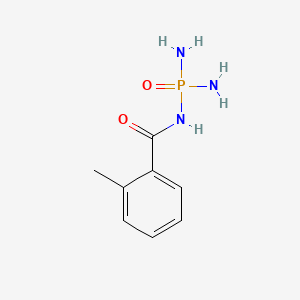

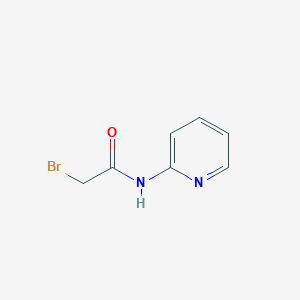

![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)
![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)


